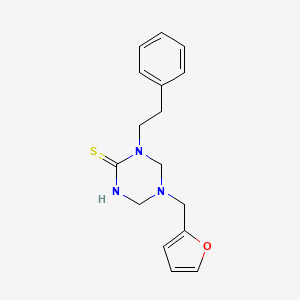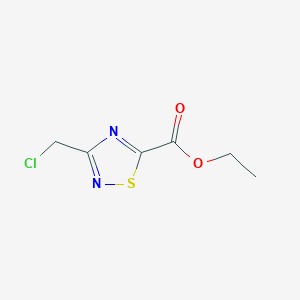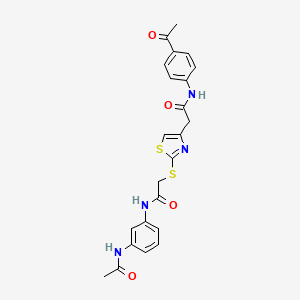![molecular formula C26H25N5O5 B2864104 Benzyl 2-[6-(4-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate CAS No. 877810-41-8](/img/no-structure.png)
Benzyl 2-[6-(4-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Benzimidazole derivatives have been extensively studied for their antimicrobial properties. They are known to be effective against a variety of bacterial and fungal pathogens. The specific compound could potentially be synthesized and tested for its efficacy against microbes such as Bacillus cereus, E. coli, Micrococcus luteus, Klebsiella pneumoniae, S. aureus, and Salmonella epidermidis, as well as fungi like A. niger and C. albicans .
Anticancer Research
The benzimidazole moiety is a part of many compounds that exhibit anticancer activities. Research indicates that modifications at the 2 and 5 positions of benzimidazole can yield active drugs with potential anticancer properties. The compound could be explored for its ability to inhibit cancer cell growth and proliferation .
Antiviral Applications
Benzimidazole derivatives have shown promise as antiviral agents. They can be designed to interfere with viral replication processes. Given the structural complexity of “Benzyl 2-[6-(4-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate”, it may be a candidate for the development of new antiviral drugs that could work against viruses like respiratory syncytial virus (RSV) and others .
Antihypertensive Effects
Some benzimidazole derivatives are known to exhibit antihypertensive effects. They can act on the cardiovascular system to lower blood pressure. The subject compound could be investigated for its potential to act as an antihypertensive agent, contributing to the treatment of high blood pressure .
Anti-inflammatory and Analgesic Properties
Benzimidazole compounds have been reported to possess anti-inflammatory and analgesic properties. They can be used to reduce inflammation and pain. The compound might be synthesized and assessed for its effectiveness in reducing inflammation and providing pain relief .
Antiparasitic and Anthelmintic Activity
The discovery of benzimidazole derivatives as anthelmintics has led to the synthesis of numerous compounds for treating parasitic diseases. This compound could be explored for its potential use in treating parasitic infections, particularly those caused by helminths .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Benzyl 2-[6-(4-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate involves the reaction of 4-methoxybenzaldehyde with 4,7,8-trimethyl-1,3-dioxo-2,3,6,7-tetrahydro-1H-purine-2-carboxylic acid to form 6-(4-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-ylacetaldehyde. This intermediate is then reacted with benzyl acetate in the presence of a catalyst to form the final product.", "Starting Materials": [ "4-methoxybenzaldehyde", "4,7,8-trimethyl-1,3-dioxo-2,3,6,7-tetrahydro-1H-purine-2-carboxylic acid", "benzyl acetate", "catalyst" ], "Reaction": [ "Step 1: React 4-methoxybenzaldehyde with 4,7,8-trimethyl-1,3-dioxo-2,3,6,7-tetrahydro-1H-purine-2-carboxylic acid in the presence of a suitable solvent and a base to form 6-(4-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-ylacetaldehyde.", "Step 2: Isolate the intermediate and purify it using column chromatography.", "Step 3: React the intermediate with benzyl acetate in the presence of a catalyst such as triethylamine or pyridine to form Benzyl 2-[6-(4-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate.", "Step 4: Isolate and purify the final product using column chromatography." ] } | |
CAS-Nummer |
877810-41-8 |
Molekularformel |
C26H25N5O5 |
Molekulargewicht |
487.516 |
IUPAC-Name |
benzyl 2-[6-(4-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate |
InChI |
InChI=1S/C26H25N5O5/c1-16-17(2)31-22-23(27-25(31)30(16)19-10-12-20(35-4)13-11-19)28(3)26(34)29(24(22)33)14-21(32)36-15-18-8-6-5-7-9-18/h5-13H,14-15H2,1-4H3 |
InChI-Schlüssel |
PDYPMOUDFPXTPK-UHFFFAOYSA-N |
SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)OC)N(C(=O)N(C3=O)CC(=O)OCC5=CC=CC=C5)C)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(1-cyanocyclopentyl)-2-{methyl[1-(pyridazin-3-yl)piperidin-3-yl]amino}acetamide](/img/structure/B2864022.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2864025.png)
![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B2864028.png)
![2-[(4-Chlorobenzyl)sulfonyl]-1-(2,6-dimethylmorpholino)-1-ethanone](/img/structure/B2864029.png)
![2-[(4-Fluoroanilino)methylene]malononitrile](/img/structure/B2864033.png)
![5-[2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl]-1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepin-4-one](/img/structure/B2864036.png)


![6-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2864040.png)
![1-(Azepan-1-yl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2864041.png)
![N-[[4-[(3S,4R)-3-(Hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2864042.png)
